molecular formula C10H8N2O3 B3351416 1-methyl-6-nitro-1H-indole-3-carbaldehyde CAS No. 3558-11-0

1-methyl-6-nitro-1H-indole-3-carbaldehyde

Cat. No. B3351416
CAS RN: 3558-11-0
M. Wt: 204.18 g/mol
InChI Key: JJPLOWKMCQBADT-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indole-3-carbaldehyde is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . It is used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions .


Synthesis Analysis

The synthesis of indole derivatives, including 1-methyl-6-nitro-1H-indole-3-carbaldehyde, has been a topic of interest in recent years . These compounds are synthesized through various methods, including multicomponent reactions (MCRs), which offer access to complex molecules .


Molecular Structure Analysis

The molecular structure of 1-methyl-6-nitro-1H-indole-3-carbaldehyde can be analyzed using various tools such as Java or Javascript .


Chemical Reactions Analysis

1-Methyl-6-nitro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-6-nitro-1H-indole-3-carbaldehyde include its appearance as a light yellow to orange to brown crystalline powder and/or chunks, with a melting point of 67°C to 72°C .

Safety and Hazards

Safety measures for handling 1-methyl-6-nitro-1H-indole-3-carbaldehyde include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for the research and application of 1-methyl-6-nitro-1H-indole-3-carbaldehyde lie in its potential for the synthesis of active molecules. The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021, provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-methyl-6-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-3-2-8(12(14)15)4-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPLOWKMCQBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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